4-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine is a complex organic compound that features a unique combination of functional groups, including a cyclohexene ring, a piperidine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine typically involves multiple steps:
Formation of the Cyclohex-3-ene-1-carbonyl Intermediate: This can be achieved through the oxidation of cyclohexene using reagents such as potassium permanganate or chromium trioxide.
Piperidine Ring Formation: The cyclohex-3-ene-1-carbonyl intermediate is then reacted with piperidine under acidic or basic conditions to form the piperidin-4-yl derivative.
Pyrimidine Ring Formation: The final step involves the reaction of the piperidin-4-yl derivative with 5,6-dimethylpyrimidine under conditions that promote nucleophilic substitution, such as the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The cyclohexene ring can be oxidized to form cyclohexanone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene Derivatives: Compounds like cyclohexene-1-carboxylic acid and cyclohexene-1-carboxaldehyde share structural similarities.
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and piperidine-4-carboxaldehyde.
Pyrimidine Derivatives: Compounds like 5,6-dimethylpyrimidine and its various substituted derivatives.
Uniqueness
4-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine is unique due to its combination of three distinct functional groups, which confer specific chemical and biological properties not found in simpler analogs
Properties
IUPAC Name |
cyclohex-3-en-1-yl-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-14-15(2)20-13-21-18(14)24-12-16-8-10-22(11-9-16)19(23)17-6-4-3-5-7-17/h3-4,13,16-17H,5-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKFOMZCUAPVRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3CCC=CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.